
5-(3-isopropyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about its occurrence or synthesis .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the raw materials used, the type of chemical reactions involved, and the conditions under which the reactions occur .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents and conditions that affect the reaction, as well as the products formed .Physical And Chemical Properties Analysis
This involves studying properties like boiling point, melting point, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives, including structures similar to 5-(3-isopropyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, have been extensively studied for their diverse biological activities. These compounds have been found to exhibit antimicrobial, anticancer, anti-inflammatory, and antidepressant activities, among others. The synthesis of pyrazole carboxylic acid derivatives and their biological applications have been reviewed, highlighting their importance in the development of new therapeutic agents (A. Cetin, 2020). This underscores the relevance of such compounds in drug discovery and the potential for 5-(3-isopropyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid to serve as a scaffold for developing new medications.
Applications in Heterocyclic Compound Synthesis
The reactivity and utility of pyrazole derivatives as building blocks in the synthesis of heterocyclic compounds are well-documented. These compounds serve as key intermediates in the creation of a wide array of heterocyclic structures, which are crucial in medicinal chemistry and material science. For example, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, a related scaffold, demonstrates the versatility of pyrazole derivatives in synthesizing diverse heterocycles, which are fundamental in drug design and development (M. A. Gomaa & H. Ali, 2020).
Role in Anticancer Research
Pyrazoline derivatives are actively investigated for their anticancer properties. Research focusing on novel synthetic strategies for pyrazoline derivatives aims to develop new anticancer agents, highlighting the compound class's potential in cancer therapy. This research direction suggests that compounds like 5-(3-isopropyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid could play a role in the search for novel anticancer drugs (Pushkar Kumar Ray et al., 2022).
Implications for Bioisosteres and Drug Design
The exploration of carboxylic acid bioisosteres in drug design is a significant area of research. Novel carboxylic acid substitutes, aiming to improve pharmacological profiles, are vital in overcoming challenges in drug development. Given the carboxylic acid moiety present in 5-(3-isopropyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, this area of research is particularly relevant. It provides a framework for understanding how modifications to the carboxylic acid group can influence drug properties, leading to more effective and safer medications (C. Horgan & Timothy P. O’ Sullivan, 2021).
Propiedades
IUPAC Name |
3-(4-methoxy-3-propan-2-ylphenyl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8(2)10-6-9(4-5-13(10)19-3)11-7-12(14(17)18)16-15-11/h4-8H,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVDACNEZLAYCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C2=NNC(=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-isopropyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2633424.png)
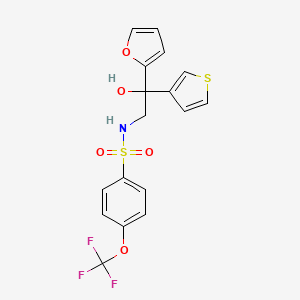
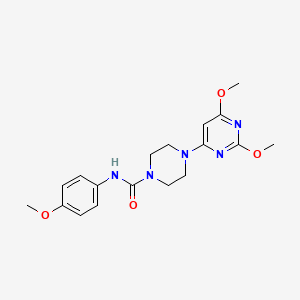
![3-[(2-Nitrophenyl)amino]propanenitrile](/img/structure/B2633429.png)

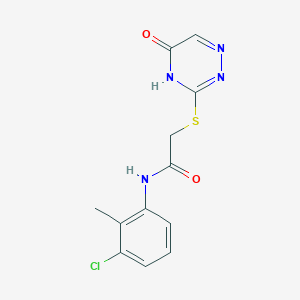
![2,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2633436.png)
![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2633438.png)
![5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2633440.png)

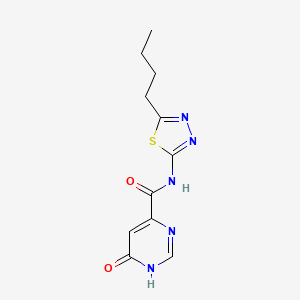
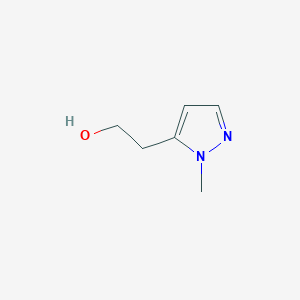
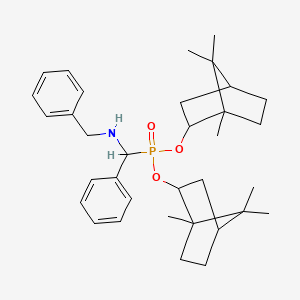
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-methylbenzoate](/img/structure/B2633447.png)